molecular formula C20H19NO5S2 B11266349 Methyl 3-[(2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Methyl 3-[(2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No.: B11266349
M. Wt: 417.5 g/mol
InChI Key: HMDVELYJPXXEPI-UHFFFAOYSA-N
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Description

Methyl 3-[(2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a thiophene ring, a sulfamoyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate typically involves the reaction of 2-methoxybenzenesulfonamide with 4-methylphenylthiophene-2-carboxylate under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[(2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thiophene ring may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate
  • Methyl 3-sulfamoyl-2-thiophenecarboxylate

Uniqueness

Methyl 3-[(2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is unique due to the presence of both the 2-methoxyphenyl and 4-methylphenyl groups, which may confer distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C20H19NO5S2

Molecular Weight

417.5 g/mol

IUPAC Name

methyl 3-[(2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

InChI

InChI=1S/C20H19NO5S2/c1-13-8-10-14(11-9-13)15-12-27-18(20(22)26-3)19(15)28(23,24)21-16-6-4-5-7-17(16)25-2/h4-12,21H,1-3H3

InChI Key

HMDVELYJPXXEPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC=CC=C3OC)C(=O)OC

Origin of Product

United States

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